molecular formula C28H40N2O2 B287922 2-N,3-N-bis(4-hexoxyphenyl)butane-2,3-diimine

2-N,3-N-bis(4-hexoxyphenyl)butane-2,3-diimine

Cat. No.: B287922
M. Wt: 436.6 g/mol
InChI Key: LWEBAYLOXHIMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis[4-(hexyloxy)phenyl]-2,3-butanediimine: is an organic compound that has garnered interest due to its unique structural and chemical properties. This compound features two hexyloxyphenyl groups attached to a butanediimine core, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(hexyloxy)phenyl]-2,3-butanediimine typically involves a multi-step process. One common method is the Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of bis(4-(hexyloxy)phenyl)amine with a suitable diimine precursor in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand like tri-tert-butyl phosphine . The reaction is carried out under an inert atmosphere, often using sodium tert-butoxide as a base .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis[4-(hexyloxy)phenyl]-2,3-butanediimine are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(hexyloxy)phenyl]-2,3-butanediimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like halides or alkoxides; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N’-Bis[4-(hexyloxy)phenyl]-2,3-butanediimine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-Bis[4-(hexyloxy)phenyl]-2,3-butanediimine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. Its hexyloxyphenyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[4-(hexyloxy)phenyl]-2,3-butanediimine is unique due to its butanediimine core, which imparts distinct chemical properties compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H40N2O2

Molecular Weight

436.6 g/mol

IUPAC Name

2-N,3-N-bis(4-hexoxyphenyl)butane-2,3-diimine

InChI

InChI=1S/C28H40N2O2/c1-5-7-9-11-21-31-27-17-13-25(14-18-27)29-23(3)24(4)30-26-15-19-28(20-16-26)32-22-12-10-8-6-2/h13-20H,5-12,21-22H2,1-4H3

InChI Key

LWEBAYLOXHIMSF-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCC)C

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCC)C

Origin of Product

United States

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